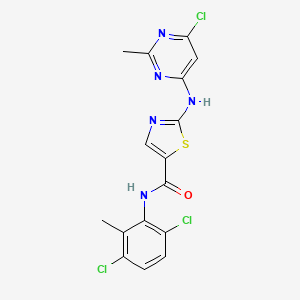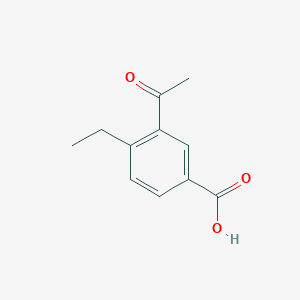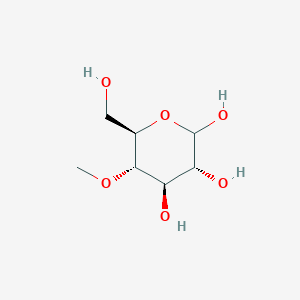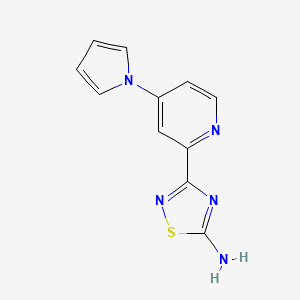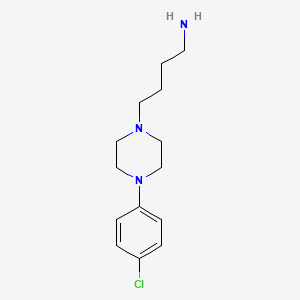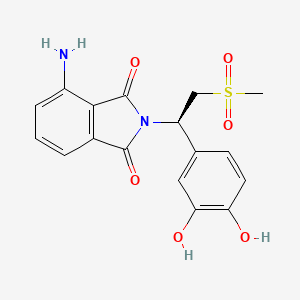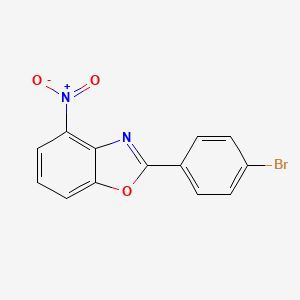
2-(4-bromophenyl)-4-nitroBenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenyl)-4-nitroBenzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of bromine and nitro groups on the benzoxazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-4-nitroBenzoxazole typically involves the condensation of 4-bromophenylamine with 2-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which cyclizes to form the benzoxazole ring. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-4-nitroBenzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Substitution: Formation of 2-(4-substituted phenyl)-4-nitroBenzoxazole derivatives.
Reduction: Formation of 2-(4-bromophenyl)-4-aminobenzoxazole.
Oxidation: Formation of various oxidized derivatives depending on the conditions used.
Scientific Research Applications
2-(4-bromophenyl)-4-nitroBenzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-4-nitroBenzoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-4-nitrothiazole
- 2-(4-bromophenyl)-4-nitroimidazole
- 2-(4-bromophenyl)-4-nitrobenzimidazole
Uniqueness
2-(4-bromophenyl)-4-nitroBenzoxazole is unique due to the presence of both bromine and nitro groups on the benzoxazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The benzoxazole ring system also provides a rigid and planar structure, which can influence the compound’s interaction with biological targets and its overall stability .
Properties
CAS No. |
934330-63-9 |
|---|---|
Molecular Formula |
C13H7BrN2O3 |
Molecular Weight |
319.11 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C13H7BrN2O3/c14-9-6-4-8(5-7-9)13-15-12-10(16(17)18)2-1-3-11(12)19-13/h1-7H |
InChI Key |
BTHMQBLWNPUKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


